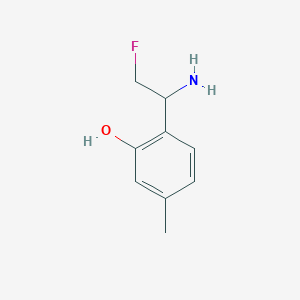

2-(1-Amino-2-fluoroethyl)-5-methylphenol

Description

Properties

Molecular Formula |

C9H12FNO |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

2-(1-amino-2-fluoroethyl)-5-methylphenol |

InChI |

InChI=1S/C9H12FNO/c1-6-2-3-7(8(11)5-10)9(12)4-6/h2-4,8,12H,5,11H2,1H3 |

InChI Key |

CVUATIJAMUIYGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CF)N)O |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of 2 1 Amino 2 Fluoroethyl 5 Methylphenol

Inherent Chirality and Stereoisomeric Forms

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. wikipedia.orglibretexts.org Molecules that possess this property are known as chiral molecules and can exist as a pair of enantiomers. wikipedia.org The primary source of chirality in organic molecules is often the presence of one or more stereocenters, which is typically a carbon atom bonded to four different groups. wikipedia.org

In the structure of 2-(1-Amino-2-fluoroethyl)-5-methylphenol, there are two chiral centers. These are the carbon atoms at position 1 and 2 of the ethyl side chain. The carbon at position 1 is bonded to a hydrogen atom, an amino group, a fluoromethyl group, and the 5-methylphenol group. The carbon at position 2 of the ethyl group is not a chiral center as it is bonded to two hydrogen atoms and a fluorine atom, as well as the rest of the molecule. Therefore, with one chiral center, the molecule can exist as two stereoisomers, which are enantiomers of each other.

The presence of one chiral center gives rise to 2^n stereoisomers, where n is the number of chiral centers. In this case, with n=1, there are 2^1 = 2 possible stereoisomers. These stereoisomers are a pair of enantiomers, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules.

| Stereoisomer | Configuration at C1 |

| Enantiomer 1 | (R) |

| Enantiomer 2 | (S) |

These enantiomers will have identical physical properties, such as melting point and boiling point, but will differ in their interaction with plane-polarized light and with other chiral molecules.

Conformational Preferences and Gauche Effects in Fluorinated Amino Alcohols

The conformational flexibility of 2-(1-Amino-2-fluoroethyl)-5-methylphenol is primarily associated with the rotation around the single bonds in its structure, particularly the C1-C2 bond of the ethyl side chain. The relative orientation of the substituents on these carbons can be described by dihedral angles, leading to different conformers such as anti and gauche.

A significant factor influencing the conformational preference in fluorinated molecules is the "gauche effect." wikipedia.org The gauche effect is the tendency of a molecule to adopt a conformation where two vicinal electronegative substituents, or an electronegative substituent and a group with lone pair electrons, have a dihedral angle of approximately 60°. wikipedia.org This is contrary to what would be expected based on steric hindrance alone, which would favor an anti conformation (180° dihedral angle) to minimize repulsion. wikipedia.org

In 2-(1-Amino-2-fluoroethyl)-5-methylphenol, the substituents around the C1-C2 bond are the amino group (-NH2) and the fluorine atom (-F). Both of these groups are highly electronegative. The gauche effect in this molecule would arise from the interaction between the C-F bond and the C-N bond. The stabilization of the gauche conformer is often explained by hyperconjugation, where there is a favorable interaction between the σ orbital of the C-H bond and the σ* antibonding orbital of the C-F bond. wikipedia.org

Therefore, it is expected that the gauche conformation, where the amino group and the fluorine atom are in proximity, will be more stable than the anti conformation.

| Conformer | Dihedral Angle (N-C1-C2-F) | Relative Stability |

| Gauche | ~60° | More Stable |

| Anti | 180° | Less Stable |

Theoretical Approaches to Conformational Landscape Elucidation

To fully understand the conformational landscape of 2-(1-Amino-2-fluoroethyl)-5-methylphenol, theoretical and computational methods are invaluable. These approaches can provide detailed information about the geometries and relative energies of different conformers.

Ab initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods can be used to perform a systematic scan of the potential energy surface by rotating the key dihedral angles of the molecule. By calculating the energy at each rotational step, a potential energy profile can be generated, revealing the energy minima corresponding to stable conformers and the energy barriers for interconversion. For molecules containing electronegative atoms like fluorine and nitrogen, methods that properly account for electron correlation and non-covalent interactions, such as MP2 or DFT with appropriate functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)), are often employed.

Molecular Mechanics (MM): This method uses classical physics to model the potential energy of a molecule. While computationally less expensive than quantum mechanical methods, the accuracy of MM depends on the quality of the force field used. For a novel molecule like 2-(1-Amino-2-fluoroethyl)-5-methylphenol, a well-parameterized force field would be necessary to obtain reliable results.

These theoretical studies can provide quantitative data on the energy differences between the gauche and anti conformers, as well as the precise dihedral angles for the most stable conformations.

| Computational Method | Information Obtained |

| Ab initio / DFT | - Optimized geometries of conformers- Relative energies of conformers- Rotational energy barriers |

| Molecular Mechanics | - Rapid exploration of conformational space- Initial geometries for higher-level calculations |

Advanced Synthetic Methodologies for 2 1 Amino 2 Fluoroethyl 5 Methylphenol and Analogues

Strategies for Stereoselective Introduction of Fluorine

Achieving stereocontrol during the introduction of a fluorine atom is paramount for the synthesis of specific enantiomers and diastereomers of fluorinated organic molecules. Various strategies have been developed to address this challenge, ranging from the use of chiral catalysts to the employment of chiral auxiliaries.

The formation of a carbon-fluorine bond can be achieved through either electrophilic or nucleophilic fluorination. alfa-chemistry.comnumberanalytics.com Electrophilic fluorination employs reagents with an electron-deficient fluorine atom, often bonded to a nitrogen atom, such as in N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgsigmaaldrich.com These reagents transfer a "positive" fluorine atom to a nucleophilic carbon center. wikipedia.org The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways. wikipedia.org Stereoselective electrophilic fluorinations often rely on the use of chiral auxiliaries on the substrate to direct the approach of the fluorinating agent. wikipedia.org For instance, chiral oxazolidinones have been successfully used in the diastereoselective fluorination of carbonyl compounds. wikipedia.org

Nucleophilic fluorination, conversely, utilizes a fluoride (B91410) ion (F-) as the nucleophile to displace a leaving group on a carbon atom. alfa-chemistry.comnumberanalytics.com Common sources of nucleophilic fluoride include potassium fluoride (KF) and other alkali metal fluorides. acs.org A significant challenge in nucleophilic fluorination is the poor solubility of fluoride salts in organic solvents and their tendency to act as a Brønsted base. acs.org Strategies to overcome these limitations include the use of phase-transfer catalysts, such as hydrogen-bonding bis-urea catalysts, which can bring solid KF into solution as a soluble complex. acs.org This approach has enabled the enantioselective synthesis of β-fluoroamines with high yields. acs.org

| Fluorination Type | Reagent Examples | Key Characteristics |

| Electrophilic | N-fluorobenzenesulfonimide (NFSI), Selectfluor® wikipedia.orgsigmaaldrich.com | Employs electron-deficient fluorine; mechanism can be SN2 or SET; stereoselectivity often guided by chiral auxiliaries. wikipedia.org |

| Nucleophilic | Potassium Fluoride (KF) acs.org | Utilizes fluoride ion as the nucleophile; challenges include solubility and basicity of fluoride salts. acs.org |

A powerful strategy for the direct introduction of fluorine involves the palladium(II)-catalyzed fluorination of unactivated methylene (B1212753) C(sp3)–H bonds. acs.orgiu.edu This method allows for site- and diastereoselective fluorination, providing a direct route to β-fluorinated α-amino acid derivatives. acs.orgacs.org The reaction typically employs a directing group, such as 2-(pyridin-2-yl)isopropyl amine, to guide the palladium catalyst to a specific C-H bond. acs.org The proposed catalytic cycle involves the formation of a palladacycle intermediate, followed by oxidative addition of an electrophilic fluorine source like Selectfluor® to form a Pd(IV) species. iu.edu Reductive elimination from this high-valent palladium complex then furnishes the C-F bond and regenerates the Pd(II) catalyst. iu.edu This methodology has proven effective for a range of substrates, including those with both aliphatic and benzylic C(sp3)–H bonds. acs.org

A key advantage of this approach is its high diastereoselectivity, which is often difficult to achieve in other fluorination methods. acs.org Furthermore, the reaction can be performed without racemization of existing chiral centers. iu.edu

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including fluorinated amino alcohol scaffolds. nih.gov Chiral bifunctional Brønsted acid/base catalysts have been successfully employed to synthesize β-amino-α-fluoro nitroalkanes with high enantio- and diastereoselectivity. nih.gov The nitro group in these intermediates can then be removed, effectively acting as a "traceless" activating group, to yield a variety of β-fluoroamines. nih.gov

Another significant organocatalytic method is the direct enantioselective α-fluorination of aldehydes. researchgate.net This reaction, often catalyzed by chiral imidazolidinones, utilizes an electrophilic fluorine source like NFSI to introduce a fluorine atom at the α-position of an aldehyde with high enantioselectivity. researchgate.net The resulting α-fluoro aldehydes are versatile intermediates that can be further elaborated into a range of fluorinated amino alcohols and other valuable building blocks. researchgate.net

The ring-opening of aziridines with a fluoride source provides a direct and efficient route to β-fluoroamines. organic-chemistry.orgnih.gov Lewis base catalysis can be used to promote the in situ generation of amine-HF reagents from sources like benzoyl fluoride and a non-nucleophilic alcohol. ucla.edu This "latent HF source" approach circumvents many of the challenges associated with using traditional amine-HF reagents, such as their corrosiveness and functional group incompatibility. ucla.edu This method displays a broad scope with respect to both the aziridine (B145994) substitution pattern and the N-protecting group. nih.govfigshare.com Importantly, this strategy allows for regio- and diastereoselective ring opening, providing access to medicinally relevant β-fluoroamine building blocks. organic-chemistry.orgorganic-chemistry.org

Hydrogen bonding phase-transfer catalysis with potassium fluoride (KF) offers another effective method for the ring-opening of aziridines. acs.org A chiral N-ethyl bis-urea catalyst can solubilize KF in organic solvents, forming a chiral tricoordinated urea-fluoride complex. acs.org This complex then facilitates the enantioselective C-F bond formation upon reaction with a meso aziridinium (B1262131) ion, yielding β-fluoroamines in high yields and enantioselectivities. acs.org

| Method | Fluorine Source | Catalyst | Key Features |

| Latent HF Hydrofluorination | Benzoyl fluoride/non-nucleophilic alcohol ucla.edu | Lewis Base nih.gov | In situ generation of amine-HF; broad substrate scope; regio- and diastereoselective. organic-chemistry.orgucla.edu |

| Phase-Transfer Catalysis | Potassium Fluoride (KF) acs.org | Chiral N-ethyl bis-urea acs.org | Utilizes solid KF; high yields and enantioselectivities. acs.org |

Asymmetric aldol (B89426) reactions represent a powerful C-C bond-forming strategy for the synthesis of chiral β-hydroxy-α-amino acid derivatives, which can be precursors to β-fluoroamines. nih.gov The direct asymmetric aldol reaction of glycinates with ketones can be challenging due to the presence of the reactive NH2 group. nih.gov However, biomimetic approaches using chiral pyridoxal (B1214274) catalysts have been developed to overcome this issue. nih.gov These catalysts activate both the glycinate (B8599266) and the ketone, bringing them together in a specific orientation to achieve high efficiency and excellent diastereo- and enantioselectivities. nih.gov

Mannich-type reactions of fluorinated substrates also provide a route to fluorinated β-amino acids. researchgate.net The development of catalytic, enantioselective Mannich reactions has significantly advanced the synthesis of these valuable compounds.

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral fluorinated compounds. nih.govnih.gov Enzymes can operate under mild conditions and often exhibit exquisite stereoselectivity. nih.gov For the synthesis of chiral amines and amino acids, transaminases are particularly useful enzymes. rsc.orgwiley.com These enzymes can catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor, producing chiral amines with excellent enantioselectivity. wiley.com

Halohydrin dehalogenases (HHDHs) have been used for the kinetic resolution of fluorinated aromatic epoxides. rsc.org The enantioselective azidolysis of these epoxides yields enantioenriched (R)-azido alcohols, which are precursors to fluorinated amino alcohols. rsc.org Protein engineering has been employed to create HHDH variants with inverted enantioselectivity, providing access to the (S)-enantiomers as well. rsc.org While the direct enzymatic formation of a C-F bond by fluorinases is a promising approach, its application is still developing. nih.govresearchgate.net

Regioselective Functionalization of Phenolic and Amino Moieties during Synthesis

The presence of both a phenolic hydroxyl group and an amino group on the aromatic ring of aminophenols necessitates highly regioselective synthetic strategies to achieve desired functionalization patterns. nih.govnih.gov These functional groups exhibit distinct yet sometimes overlapping reactivities, making their selective manipulation a critical aspect of the synthesis of complex molecules like 2-(1-Amino-2-fluoroethyl)-5-methylphenol.

One of the primary challenges in the synthesis of N-functionalized 2-aminophenols is the propensity of the aminophenol core to undergo undesired side reactions. nih.gov For instance, 2-aminophenols are susceptible to oxidation under common reaction conditions. researchgate.net Furthermore, their ability to act as bidentate ligands can lead to chelation with transition metal catalysts, which may inhibit catalytic activity and hinder desired transformations. nih.govresearchgate.net

To circumvent these issues, researchers have developed various strategies to achieve regioselective functionalization. A common approach involves the use of protecting groups to temporarily block the reactivity of one functional group while the other is being modified. The choice of protecting group is crucial and must be orthogonal, meaning that each protecting group can be removed under specific conditions without affecting the other.

Recent advancements have focused on developing transition-metal-free synthetic routes to avoid the complications associated with metal catalysis. For example, dehydrogenative-driven couplings between cyclohexanones and primary amines using mild oxidants like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) have been reported for the synthesis of N-functionalized 2-aminophenols. nih.govresearchgate.net This method allows for the one-shot installation of both the amino and hydroxyl groups onto a phenyl ring, streamlining the synthetic process. nih.gov

Another innovative strategy involves a cascade numberanalytics.comnumberanalytics.com-sigmatropic rearrangement and in situ hydrolysis of readily available N-arylhydroxylamines. nih.govresearchgate.net This metal- and oxidant-free method provides efficient access to 2-aminophenols with high regioselectivity and broad functional group tolerance. nih.gov

The following table summarizes key strategies for the regioselective synthesis of aminophenol derivatives, which are foundational for the synthesis of more complex molecules like the target compound.

| Strategy | Description | Advantages | Challenges | References |

| Protecting Group Chemistry | Orthogonal protection of the phenolic hydroxyl and amino groups to allow for sequential functionalization. | High degree of control over regioselectivity. | Requires additional synthetic steps for protection and deprotection, potentially lowering overall yield. | N/A |

| Transition-Metal-Free Dehydrogenative Coupling | Utilizes mild oxidants like TEMPO to couple cyclohexanones and primary amines, forming N-functionalized 2-aminophenols. | Avoids catalyst inhibition by chelation; simplified synthetic route. nih.govresearchgate.net | Substrate scope may be limited. | nih.govresearchgate.net |

| Cascade numberanalytics.comnumberanalytics.com-Sigmatropic Rearrangement | Metal- and oxidant-free synthesis of 2-aminophenols from N-arylhydroxylamines. | High regioselectivity and functional group tolerance; mild reaction conditions. nih.gov | Availability of substituted N-arylhydroxylamine precursors. | nih.govresearchgate.net |

These methodologies provide a toolbox for chemists to selectively functionalize the phenolic and amino moieties, a critical step in the total synthesis of 2-(1-Amino-2-fluoroethyl)-5-methylphenol and its analogues.

Synthetic Challenges and Development of New Strategies in Fluorinated Amino Alcohol Construction

The construction of fluorinated amino alcohols is a formidable task due to the unique challenges associated with the introduction and handling of fluorine. The synthesis of fluorinated amino acids, which share the core structural challenge, is often complex and requires specialized techniques and expertise. numberanalytics.com The incorporation of fluorine can dramatically alter the chemical and physical properties of a molecule, including its acidity, basicity, lipophilicity, and metabolic stability. numberanalytics.com

Traditional methods for the synthesis of fluorinated amino acids have relied on nucleophilic and electrophilic fluorination. numberanalytics.com However, these methods are often hampered by harsh reaction conditions and a lack of substrate generality. nih.gov The development of more efficient and selective methods is an active area of research. numberanalytics.com

Transition metal-catalyzed fluorination has emerged as a powerful tool, offering improved yields and selectivity. numberanalytics.com Additionally, photoredox catalysis has enabled the mild, metal-free, regioselective carbofluorination of dehydroalanine (B155165) derivatives to produce α-fluoro-α-amino acids. nih.gov This method utilizes an organic photocatalyst to generate alkyl radicals that add to the dehydroalanine, followed by fluorination. nih.gov

Despite these advancements, the synthesis of fluorinated amino alcohols remains challenging for several reasons:

Site-Specific Fluorine Incorporation: Achieving precise control over the position of the fluorine atom is often difficult. nih.gov

Chemical Instability: Fluorinated amino acids and their derivatives can be chemically unstable, complicating their synthesis and purification. nih.gov

Stereocontrol: The creation of chiral centers during the synthesis of fluorinated amino alcohols requires stereoselective methods to obtain the desired enantiomer.

Researchers are continuously exploring new strategies to overcome these hurdles. The development of novel fluorinating agents and catalytic systems is a key focus. numberanalytics.com For instance, the use of biocatalysts and flow chemistry are emerging as promising avenues for the synthesis of fluorinated amino acids. numberanalytics.com

The table below outlines some of the key challenges and emerging strategies in the synthesis of fluorinated amino compounds.

| Challenge | Description | Emerging Strategies | References |

| Synthesis Complexity | The introduction of fluorine often requires multi-step syntheses and specialized reagents. numberanalytics.com | Development of more efficient and direct fluorination methods, including late-stage fluorination. | numberanalytics.com |

| Regio- and Stereoselectivity | Controlling the position and stereochemistry of the fluorine atom and other functional groups is critical but challenging. | Asymmetric catalysis, use of chiral auxiliaries, and enzymatic resolutions. | N/A |

| Harsh Reaction Conditions | Many traditional fluorination methods require harsh reagents and conditions that are not compatible with sensitive functional groups. nih.gov | Development of mild fluorination methods, such as photoredox catalysis and enzymatic fluorination. nih.gov | nih.gov |

| Precursor Availability | The synthesis often relies on the availability of specialized fluorinated building blocks. | Development of new methods for the synthesis of versatile fluorinated precursors. | N/A |

Sophisticated Spectroscopic Characterization of 2 1 Amino 2 Fluoroethyl 5 Methylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(1-Amino-2-fluoroethyl)-5-methylphenol. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

A comprehensive NMR analysis provides precise information on the chemical environment of each atom in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton. The aromatic protons on the phenol (B47542) ring will appear as multiplets in the aromatic region (typically 6.5-7.5 ppm). The methyl group protons will present as a singlet around 2.2-2.4 ppm. The protons of the amino (NH₂) and hydroxyl (OH) groups will appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration. The most complex signals will be from the ethyl side chain. The methine proton (CH) adjacent to the amino group will be a multiplet due to coupling with the neighboring fluorine and methylene (B1212753) protons. The methylene protons (CH₂) will be diastereotopic due to the adjacent chiral center and will appear as a complex multiplet, further split by the vicinal fluorine atom.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. nih.gov Expected signals include those for the methyl carbon, the aromatic carbons (with and without attached protons), and the two carbons of the fluoroethyl side chain. researchgate.nethmdb.caresearchgate.net The carbon bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a characteristic feature. The chemical shifts of the aromatic carbons will be influenced by the hydroxyl, aminoethyl, and methyl substituents. nih.gov

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive and provides a clean spectral window with a wide range of chemical shifts. huji.ac.il For 2-(1-Amino-2-fluoroethyl)-5-methylphenol, a single multiplet is expected. The splitting pattern of this signal will be complex due to coupling with the vicinal methine and methylene protons of the ethyl chain, providing valuable information about the conformation of the side chain.

Table 1: Predicted NMR Spectral Data for 2-(1-Amino-2-fluoroethyl)-5-methylphenol

| Nucleus | Structural Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling |

|---|---|---|---|

| ¹H | -CH₃ | ~2.2 - 2.4 | Singlet (s) |

| ¹H | Ar-H | ~6.5 - 7.5 | Multiplets (m) |

| ¹H | -OH | Variable | Broad Singlet (br s) |

| ¹H | -NH₂ | Variable | Broad Singlet (br s) |

| ¹H | -CH(NH₂)- | ~3.5 - 4.0 | Multiplet (m) |

| ¹H | -CH₂F | ~4.5 - 5.0 | Doublet of Multiplets (dm) |

| ¹³C | -CH₃ | ~20 - 25 | - |

| ¹³C | Ar-C | ~115 - 155 | - |

| ¹³C | -CH(NH₂)- | ~50 - 60 | - |

| ¹³C | -CH₂F | ~80 - 90 | Large ¹JCF coupling |

| ¹⁹F | -CH₂F | -220 to -240 (rel. to CFCl₃) | Triplet of Multiplets (tm) |

The chemical shift of the fluorine nucleus is exceptionally sensitive to its local electronic and steric environment. nih.govresearchgate.net This sensitivity makes ¹⁹F NMR an excellent probe for studying molecular interactions and conformational changes. nih.govnih.gov Any change in the molecule's conformation, solvation, or binding to another molecule (such as a protein or receptor) can induce a significant change in the ¹⁹F chemical shift. nih.govnih.gov This property is particularly valuable in biological and medicinal chemistry studies, where ¹⁹F NMR can be used to monitor ligand binding and probe the nature of the binding site without the need for extensive purification. researchgate.netcore.ac.ukrsc.org For 2-(1-Amino-2-fluoroethyl)-5-methylphenol, changes in the fluorine resonance can provide insights into its interactions with biological targets.

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Conformational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. ucdavis.eduamericanpharmaceuticalreview.com The FTIR spectrum of 2-(1-Amino-2-fluoroethyl)-5-methylphenol would display characteristic absorption bands confirming its structure. researchgate.net

Key expected vibrational frequencies include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

N-H Stretch: Two sharp to medium bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

C-H Stretch (Aromatic and Aliphatic): Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methyl and ethyl groups.

C=C Stretch: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ range.

C-F Stretch: A strong absorption band in the 1000-1400 cm⁻¹ region, which is characteristic of the carbon-fluorine bond.

C-O Stretch: A band for the phenolic C-O bond, usually found around 1200-1260 cm⁻¹.

Furthermore, detailed analysis of the fingerprint region (below 1500 cm⁻¹) can provide information about the molecule's conformation. nih.govumich.edu

Table 2: Characteristic FTIR Absorption Frequencies for 2-(1-Amino-2-fluoroethyl)-5-methylphenol

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium (two bands) |

| O-H Stretch | Phenol (-OH) | 3200 - 3600 | Broad, Strong |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (-CH₃, -CH₂, -CH) | 2850 - 3000 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-O Stretch | Phenol | 1200 - 1260 | Strong |

| C-F Stretch | Alkyl Fluoride (B91410) | 1000 - 1400 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For 2-(1-Amino-2-fluoroethyl)-5-methylphenol, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental formula (C₉H₁₂FNO).

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. The fragmentation pattern would likely involve characteristic losses. Based on the structure and data from similar compounds like 2-amino-5-methylphenol, key fragmentation pathways could include: nih.govnih.gov

Alpha-cleavage: Loss of the fluoroethyl side chain or parts of it. A prominent fragment could arise from the cleavage of the C-C bond between the aromatic ring and the ethyl side chain, leading to a benzylic cation.

Loss of small molecules: Fragments corresponding to the loss of HF, H₂O, or NH₃ might be observed.

Ring fragmentation: Cleavage of the aromatic ring, though typically less favorable.

Table 3: Predicted Mass Spectrometry Data for 2-(1-Amino-2-fluoroethyl)-5-methylphenol

| Parameter | Expected Value / Observation |

|---|---|

| Molecular Formula | C₉H₁₂FNO |

| Monoisotopic Molecular Weight | 169.0903 g/mol |

| Nominal Molecular Weight | 169 g/mol |

| Expected [M+H]⁺ (ESI) | 170.0976 |

| Key Fragmentation Pathways (EI) | Cleavage of the Cα-Cβ bond of the side chain; Loss of CH₂F; Benzylic cleavage. |

Advanced Chiral Analytical Techniques for Enantiomeric Purity Assessment

Since 2-(1-Amino-2-fluoroethyl)-5-methylphenol contains a stereocenter at the carbon bearing the amino group, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is crucial, especially in pharmaceutical contexts.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers. jiangnan.edu.cnnih.gov The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). scas.co.jp

For the separation of the enantiomers of 2-(1-Amino-2-fluoroethyl)-5-methylphenol, several types of CSPs could be effective:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives are highly versatile and often provide excellent separation for a wide range of chiral compounds, including those with primary amine groups. chromatographyonline.com

Macrocyclic Glycopeptide-based CSPs: Stationary phases like teicoplanin or vancomycin (B549263) are particularly effective for separating the enantiomers of underivatized amino acids and other polar compounds. sigmaaldrich.com

Pirkle-type CSPs: These phases operate on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve separation.

The development of a successful chiral HPLC method would involve screening different CSPs and optimizing the mobile phase composition (e.g., mixtures of hexane/ethanol or acetonitrile/methanol) and additives (e.g., acids or bases like trifluoroacetic acid or diethylamine) to achieve baseline resolution of the two enantiomeric peaks. chromatographyonline.comnih.gov This allows for the precise determination of the enantiomeric excess (ee) or enantiomeric purity of a sample. researchgate.net

Capillary Electrophoresis (CE) for Chiral Separations

Capillary electrophoresis (CE) is a high-efficiency separation technique particularly well-suited for the analysis of polar and charged molecules, making it an excellent candidate for the chiral resolution of 2-(1-Amino-2-fluoroethyl)-5-methylphenol. chromatographytoday.comlongdom.org The separation in chiral CE is achieved by adding a chiral selector to the background electrolyte (BGE). chromatographytoday.com The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, leading to differences in their electrophoretic mobility and, consequently, their separation. chromatographytoday.com

For a compound like 2-(1-Amino-2-fluoroethyl)-5-methylphenol, which contains a basic amino group, cyclodextrins (CDs) are the most common and versatile class of chiral selectors. springernature.com Highly sulfated cyclodextrins or neutral cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), could be employed. The formation of inclusion complexes between the enantiomers and the cyclodextrin (B1172386) cavity, driven by hydrophobic and hydrogen bonding interactions, is the basis for chiral recognition. longdom.org

Another effective approach for amino-containing compounds is chiral ligand-exchange capillary electrophoresis. chromatographyonline.com This method involves the formation of ternary complexes between a central metal ion (e.g., copper(II)), a chiral ligand (e.g., an amino acid or an amino alcohol), and the analyte enantiomers. nih.gov The differential stability of the resulting diastereomeric complexes allows for their separation.

The development of a successful CE method would involve the systematic optimization of several parameters, including the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. chromatographytoday.com

Representative Data for Chiral CE Separation

The following table illustrates a hypothetical, yet scientifically plausible, set of results for the chiral separation of 2-(1-Amino-2-fluoroethyl)-5-methylphenol enantiomers by CE, based on typical outcomes for similar amino alcohols.

| Parameter | Value |

| Capillary | Fused Silica, 50 µm i.d., 60.2 cm total length |

| Background Electrolyte | 50 mM Phosphate Buffer, pH 2.5 |

| Chiral Selector | 20 mM Hydroxypropyl-β-Cyclodextrin |

| Voltage | 25 kV |

| Temperature | 25°C |

| Detection | UV, 214 nm |

| Migration Time (Enantiomer 1) | 8.52 min |

| Migration Time (Enantiomer 2) | 8.75 min |

| Resolution (Rs) | 2.1 |

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) in Chiral Analysis

Gas chromatography (GC) and Supercritical Fluid Chromatography (SFC) are powerful chromatographic techniques for chiral separations, offering high efficiency and speed.

Gas Chromatography (GC)

For GC analysis of polar compounds like 2-(1-Amino-2-fluoroethyl)-5-methylphenol, derivatization is typically required to increase volatility and thermal stability while improving chromatographic peak shape. sigmaaldrich.com The primary amine and hydroxyl groups can be derivatized, for instance, by acylation with agents like trifluoroacetic anhydride (B1165640) (TFAA). nih.gov

The separation of the derivatized enantiomers is then performed on a capillary column coated with a chiral stationary phase (CSP). gcms.cz Cyclodextrin derivatives are a widely used class of CSPs for this purpose. wiley.com The chiral recognition mechanism involves the formation of transient diastereomeric inclusion complexes between the derivatized enantiomers and the cyclodextrin cavities of the stationary phase. Optimization of the temperature program is crucial for achieving good resolution. sigmaaldrich.com

Representative Data for Chiral GC Separation

This table presents hypothetical data for a chiral GC analysis of the trifluoroacetyl-derivatized 2-(1-Amino-2-fluoroethyl)-5-methylphenol, reflecting typical performance for such separations.

| Parameter | Value |

| Column | Chirasil-DEX CB (25 m x 0.25 mm i.d.) |

| Carrier Gas | Hydrogen, 50 cm/s |

| Injector Temperature | 250°C |

| Oven Program | 100°C (1 min), then 5°C/min to 180°C |

| Detector | Flame Ionization Detector (FID), 250°C |

| Retention Time (Enantiomer 1) | 15.3 min |

| Retention Time (Enantiomer 2) | 15.8 min |

| Resolution (Rs) | 2.5 |

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a preferred technique for chiral separations in the pharmaceutical industry, often providing faster and more efficient separations than HPLC. chromatographyonline.comwiley.com It uses carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol, which is advantageous for its "green" profile. chromatographyonline.com

For the separation of primary amines like 2-(1-Amino-2-fluoroethyl)-5-methylphenol, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective. nih.gov Another successful approach for primary amines involves the use of crown ether-based CSPs. wiley.com The mobile phase composition, particularly the choice and concentration of co-solvent and additives (acidic or basic), is critical for achieving enantioselectivity and good peak shape. For basic analytes, the addition of a small amount of an acid, such as trifluoroacetic acid, or a base, can significantly improve the separation. chromatographyonline.comnih.gov

Representative Data for Chiral SFC Separation

The table below shows a plausible outcome for the chiral separation of 2-(1-Amino-2-fluoroethyl)-5-methylphenol by SFC.

| Parameter | Value |

| Column | Chiralpak AD-H (150 x 4.6 mm i.d., 5 µm) |

| Mobile Phase | CO₂ / Methanol with 0.1% Trifluoroacetic Acid (80:20 v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 35°C |

| Detection | UV, 220 nm |

| Retention Time (Enantiomer 1) | 3.2 min |

| Retention Time (Enantiomer 2) | 3.9 min |

| Resolution (Rs) | 3.1 |

Computational Chemistry and Theoretical Modeling of 2 1 Amino 2 Fluoroethyl 5 Methylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Quadratic Configuration Interaction with Single and Double excitations (QCISD) would be employed to model the electronic structure and predict the reactivity of 2-(1-Amino-2-fluoroethyl)-5-methylphenol.

DFT offers a balance between computational cost and accuracy, making it a common choice for geometry optimization and electronic property calculations. Higher-level methods like MP2 and QCISD, while more computationally demanding, provide more accurate energy calculations and are crucial for benchmarking DFT results and investigating systems where electron correlation is significant.

Analysis of Molecular Orbitals (HOMO/LUMO) and Electrostatic Potentials

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. For 2-(1-Amino-2-fluoroethyl)-5-methylphenol, these calculations would reveal the likely sites for electrophilic and nucleophilic attack.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within the molecule. It would identify the electron-rich (negative potential) and electron-poor (positive potential) regions of 2-(1-Amino-2-fluoroethyl)-5-methylphenol, offering insights into its intermolecular interactions and reactive sites.

Table 1: Hypothetical Quantum Chemical Data for 2-(1-Amino-2-fluoroethyl)-5-methylphenol

| Parameter | Predicted Value | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311G(d,p) |

| LUMO Energy | -0.8 eV | DFT/B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP/6-311G(d,p) |

| Dipole Moment | 3.2 D | DFT/B3LYP/6-311G(d,p) |

Note: The data in this table is hypothetical and serves as an example of what would be generated from quantum chemical calculations.

Prediction of Spectroscopic Parameters and Vibrational Modes

Theoretical calculations can predict various spectroscopic parameters, which are invaluable for interpreting experimental data. For 2-(1-Amino-2-fluoroethyl)-5-methylphenol, this would include the simulation of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Vibrational frequency calculations would identify the characteristic vibrational modes of the molecule, corresponding to the stretching and bending of its various bonds. These theoretical frequencies, when appropriately scaled, can be compared with experimental IR and Raman spectra to confirm the molecular structure. Theoretical NMR chemical shift calculations would aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time. An MD simulation of 2-(1-Amino-2-fluoroethyl)-5-methylphenol would model the movements of its atoms and its interactions with surrounding solvent molecules, typically water.

These simulations would provide a detailed picture of how the molecule behaves in a biological or chemical environment, including its conformational flexibility and the formation of hydrogen bonds with solvent molecules. This information is crucial for understanding its solubility, stability, and potential interactions with biological targets.

Theoretical Studies on Conformational Preferences and Stereoelectronic Effects

The presence of a chiral center in the 2-(1-Amino-2-fluoroethyl) side chain and the rotational freedom around several single bonds suggest that 2-(1-Amino-2-fluoroethyl)-5-methylphenol can exist in multiple conformations. Theoretical studies would involve a systematic search of the conformational space to identify the low-energy conformers.

These studies would also elucidate the key stereoelectronic effects influencing its conformational preferences. This includes the analysis of intramolecular hydrogen bonding between the amino and hydroxyl groups, as well as the impact of the fluorine atom on the molecule's geometry and electronic properties. Understanding the preferred conformations is essential, as the biological activity of a molecule is often dependent on its three-dimensional shape.

Chemical Functionalization and Derivatization Strategies for Research Applications

Modification of Amine and Hydroxyl Groups for Analytical Enhancement

For quantitative analysis, particularly at low concentrations, derivatization is a crucial step to improve the physicochemical properties of an analyte for specific analytical techniques. rsc.orglibretexts.org The primary amine and two hydroxyl groups of "2-(1-Amino-2-fluoroethyl)-5-methylphenol" are polar, which can lead to poor chromatographic peak shape and low sensitivity in mass spectrometry. Chemical modification of these groups can significantly enhance analytical performance. nih.govyoutube.com

Acylation and benzoylation are common derivatization techniques used to decrease the polarity and increase the volatility and thermal stability of analytes containing amine and hydroxyl groups. youtube.comscirp.org These reactions involve the introduction of an acyl (e.g., acetyl) or benzoyl group, which effectively "caps" the polar active hydrogens.

For "2-(1-Amino-2-fluoroethyl)-5-methylphenol," treatment with reagents like acetic anhydride (B1165640) or benzoyl chloride under basic conditions would lead to the derivatization of the primary amine and both hydroxyl groups. acs.orgresearchgate.net This transformation results in a less polar, more hydrophobic molecule. The benefits for analytical chemistry are twofold:

Chromatographic Properties: The resulting non-polar derivatives are better retained on reverse-phase high-performance liquid chromatography (HPLC) columns, leading to improved separation from other matrix components and sharper, more symmetrical peaks. acs.org For gas chromatography (GC), acylation increases the volatility of the compound, which is a prerequisite for GC analysis. youtube.com

Mass Spectrometric Properties: Derivatization can significantly improve ionization efficiency in mass spectrometry (MS). nih.gov For instance, benzoylated derivatives often show enhanced signal response in electrospray ionization (ESI-MS). acs.org The increase in molecular weight also shifts the mass-to-charge ratio (m/z) to a higher, often less crowded, region of the mass spectrum, reducing potential interferences.

The following table illustrates the hypothetical changes in properties of "2-(1-Amino-2-fluoroethyl)-5-methylphenol" upon exhaustive acylation and benzoylation.

| Compound | Derivative | Derivatizing Reagent | Functional Groups Modified | Expected Change in Retention Time (RP-HPLC) | Expected Change in m/z ([M+H]⁺) |

| 2-(1-Amino-2-fluoroethyl)-5-methylphenol | Tri-acetyl derivative | Acetic Anhydride | Amine, Alcoholic OH, Phenolic OH | Increase | +126 (3 x 42) |

| 2-(1-Amino-2-fluoroethyl)-5-methylphenol | Tri-benzoyl derivative | Benzoyl Chloride | Amine, Alcoholic OH, Phenolic OH | Significant Increase | +312 (3 x 104) |

This is an interactive data table based on predicted outcomes.

To enhance detection sensitivity and selectivity, especially for UV-Visible spectrophotometry or fluorescence detection, chromophores or fluorophores can be chemically attached to the analyte. libretexts.orgnih.gov A chromophore is a part of a molecule responsible for its color and absorption of light in the UV-visible region. ossila.comwikipedia.org A fluorophore is a compound that re-emits light upon excitation, a property that allows for extremely sensitive detection. wikipedia.orgbachem.com

The primary amine group of "2-(1-Amino-2-fluoroethyl)-5-methylphenol" is an excellent target for derivatization with a variety of commercially available tagging reagents. These reagents typically react specifically with primary and secondary amines under mild conditions. nih.govnih.gov

Chromophoric Derivatization: Reagents such as 2,4-dinitrofluorobenzene (FDNB) react with the amine to produce a derivative with strong UV absorbance, enabling detection at wavelengths where the parent compound does not absorb. libretexts.org

Fluorophoric Derivatization: For high-sensitivity applications, fluorogenic reagents are employed. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), for example, reacts with the primary amine to yield a highly fluorescent sulfonamide derivative that can be detected at picomolar or even lower concentrations. nih.gov Other common reagents include o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.govchromatographyonline.com

The table below summarizes common derivatizing agents that could be used to introduce chromophoric or fluorophoric tags onto "2-(1-Amino-2-fluoroethyl)-5-methylphenol".

| Derivatizing Agent | Abbreviation | Target Functional Group | Type of Tag | Typical Detection Method |

| Dansyl Chloride | Dns-Cl | Primary Amine | Fluorophore | Fluorescence (Ex: ~340 nm, Em: ~520 nm) |

| o-Phthaldialdehyde | OPA | Primary Amine (with thiol) | Fluorophore | Fluorescence (Ex: ~340 nm, Em: ~455 nm) |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary Amine | Fluorophore | Fluorescence (Ex: ~265 nm, Em: ~340 nm) |

| 2,4-Dinitrofluorobenzene | FDNB | Primary Amine | Chromophore | UV-Vis (~360 nm) |

This is an interactive data table based on established derivatization chemistry.

Regioselective Derivatization of Phenolic and Alcoholic Hydroxyls

The presence of two distinct hydroxyl groups—one phenolic and one alcoholic—in "2-(1-Amino-2-fluoroethyl)-5-methylphenol" presents both a challenge and an opportunity for regioselective derivatization. Selective modification of one hydroxyl group while leaving the other unchanged is crucial for synthesizing specific derivatives and for probing the distinct roles of each group in structure-reactivity studies. rhhz.netnih.gov

Several strategies can be employed to achieve regioselectivity, primarily by exploiting the differences in acidity and steric hindrance between the two hydroxyls. researchgate.net The phenolic hydroxyl is more acidic than the alcoholic hydroxyl, a property that can be leveraged for selective reactions. rhhz.net

Selective Acylation/Alkylation of the Phenolic Hydroxyl: Under carefully controlled basic conditions, the more acidic phenolic proton can be selectively removed to form a phenoxide ion. This nucleophilic phenoxide can then react with an electrophile (e.g., an acyl chloride or alkyl halide) preferentially over the less acidic, and therefore less reactive, alcoholic hydroxyl. researchgate.net Catalysts such as rubidium fluoride (B91410) have also been shown to promote the selective acylation of phenolic hydroxyls in the presence of alcoholic ones. researchgate.net

Use of Sterically Hindered Protecting Groups: The secondary alcoholic hydroxyl is generally more sterically accessible than the phenolic hydroxyl, which is situated on the aromatic ring. This difference can be exploited by using sterically demanding protecting groups, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers. highfine.com A bulky silylating agent may react preferentially with the less hindered alcoholic hydroxyl, allowing the phenolic group to be derivatized in a subsequent step. Conversely, different conditions or reagents might favor protection of the phenolic group first.

Multi-step Protection-Derivatization Strategy: A robust approach involves a sequence of protection and deprotection steps. For instance, the most reactive group (the primary amine) could be protected first (e.g., as a Boc-carbamate). Then, one of the hydroxyls could be selectively protected using the principles of steric hindrance or acidity. With one hydroxyl group masked, the other can be freely derivatized. Finally, removal of the protecting group(s) would yield the selectively functionalized product.

The following table outlines a potential regioselective derivatization scheme.

| Step | Objective | Potential Reagent(s) | Target Functional Group | Rationale |

| 1 | Protect Amine | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Primary Amine | Protects the most nucleophilic site to prevent side reactions. |

| 2 | Protect Alcoholic OH | tert-Butyldimethylsilyl chloride (TBDMSCl) | Alcoholic Hydroxyl | Steric bulk favors reaction at the less hindered secondary alcohol. |

| 3 | Derivatize Phenolic OH | Methyl Iodide, Benzyl (B1604629) Bromide | Phenolic Hydroxyl | The only remaining free hydroxyl group reacts to form an ether. |

| 4 | Deprotect Alcoholic OH | Tetrabutylammonium fluoride (TBAF) | Silyl (B83357) Ether | Selective removal of the silyl protecting group. |

| 5 | Deprotect Amine | Trifluoroacetic acid (TFA) | Boc-carbamate | Removal of the amine protecting group under acidic conditions. |

This is an interactive data table illustrating a plausible synthetic strategy.

Strategies for Exploring Structure-Reactivity Relationships through Derivatization

Understanding structure-activity relationships (SAR) is a cornerstone of medicinal chemistry and chemical biology, providing insights into how specific structural features of a molecule influence its biological or chemical properties. nih.govresearchgate.net Chemical derivatization is a primary tool for conducting SAR studies. By systematically modifying each functional group on "2-(1-Amino-2-fluoroethyl)-5-methylphenol" and assessing the impact on a specific activity (e.g., receptor binding, enzyme inhibition), researchers can build a comprehensive model of its molecular interactions. rsc.orgsemanticscholar.org

A typical SAR exploration would involve creating a library of analogs where each functional group is independently modified.

Amine Group Modification: A series of amides could be synthesized by reacting the primary amine with various acyl chlorides (R-COCl). Varying the 'R' group (e.g., methyl, ethyl, isopropyl, phenyl) allows for the systematic probing of how steric bulk, lipophilicity, and electronic properties at this position affect activity.

Phenolic Hydroxyl Modification: The phenolic hydroxyl is a potential hydrogen bond donor and acceptor. Converting it to a series of ethers (e.g., methyl, ethyl, benzyl ether) would eliminate its hydrogen-bonding donor capability and introduce varying degrees of steric bulk. This helps to determine the importance of this specific hydrogen bond interaction for the molecule's function.

A hypothetical derivatization strategy for an SAR study is presented below.

| Target Functional Group | Modification | Derivative Series Example | SAR Question Addressed |

| Primary Amine | Acylation | Acetamide, Propionamide, Benzamide | What is the optimal size and lipophilicity of the substituent on the amine for activity? Is a basic nitrogen essential? |

| Phenolic Hydroxyl | Etherification | Methyl ether, Ethyl ether, Benzyl ether | Is the phenolic hydroxyl group acting as a hydrogen bond donor? How does steric bulk at this position impact activity? |

| Alcoholic Hydroxyl | Esterification | Acetate ester, Benzoate ester | Is the alcoholic hydroxyl involved in hydrogen bonding? Is there a pocket for larger groups at this position? |

| Aromatic Ring | Halogenation | Bromo- or Chloro- derivative | How do electronic modifications to the phenyl ring influence activity? |

This is an interactive data table outlining a potential SAR study.

Molecular and Mechanistic Insights into the Biological Relevance of Fluorinated Amino Alcohol Motifs

Influence of Fluorine on Molecular Conformation and Hydrogen Bonding in Biomolecules

Fluorine's role as a hydrogen bond acceptor has been a subject of considerable debate. chemistryviews.org Due to its high electronegativity and low polarizability, fluorine is generally considered a weak hydrogen bond acceptor compared to oxygen or nitrogen. nih.govmdpi.commdpi.com However, evidence suggests that C-F···H-X (where X is O or N) hydrogen bonds can form, particularly in environments shielded from solvent or when stronger hydrogen bond acceptors are absent. chemistryviews.orgnih.gov These interactions, though weak, can be energetically significant and contribute to the stability of specific conformations in ligand-protein complexes. nih.gov The strength and geometry of these bonds are often forced by stronger, primary ligand-receptor interactions. mdpi.com Fluorination can also introduce gauche effects that stabilize conformations not typically observed in non-fluorinated analogues. mdpi.com

| Property | C-H Bond | C-F Bond | Reference |

|---|---|---|---|

| Van der Waals Radius | 1.20 Å | 1.35 - 1.47 Å | acs.org |

| Bond Length | ~1.09 Å | ~1.35 - 1.40 Å | acs.org |

| Bond Dissociation Energy | ~413 kJ/mol | ~485 kJ/mol | nih.gov |

| Electronegativity (Pauling Scale) | H: 2.20 | F: 3.98 | nih.gov |

| Polarity | Low | Highly Polarized (Cδ+-Fδ-) | nih.gov |

Modulation of Biomolecular Interactions by Fluorine Substitution

The introduction of fluorine into amino alcohol motifs can strategically modulate interactions with biological targets such as proteins and enzymes. rsc.org This modulation arises from fluorine's ability to alter key physicochemical parameters including lipophilicity, acidity/basicity (pKa), and local dipole moments. nbinno.com

Fluorination can enhance binding affinity through several mechanisms:

Hydrophobic and van der Waals Interactions: Fluorine is hydrophobic and can enhance binding by engaging in favorable van der Waals contacts within a protein's binding pocket. nih.gov

Electrostatic and Dipolar Interactions: The strong dipole of the C-F bond can lead to favorable electrostatic interactions with polar residues or backbone amides in a protein. This "polar hydrophobicity" is a unique feature of fluorine that can contribute significantly to binding affinity, sometimes offsetting desolvation penalties. nih.govnih.gov

Conformational Control: As discussed previously, fluorine can restrict the conformational flexibility of a molecule, pre-organizing it into a bioactive conformation and thus reducing the entropic penalty of binding.

A notable example of selective modulation is seen in how fluorinated peptides interact with T-cell receptors (TCRs). Structure-guided fluorination of an antigenic peptide was shown to enhance binding to one specific TCR while weakening its interaction with another, demonstrating that the effects of fluorination are highly context-dependent and can be exploited for achieving specificity. nih.govnih.gov

| Parameter Affected | Effect of Fluorination | Consequence for Biomolecular Interaction | Reference |

|---|---|---|---|

| Lipophilicity | Generally increases | Can enhance hydrophobic interactions and membrane permeability | rsc.org |

| pKa | Lowers pKa of nearby acidic/basic groups | Alters charge state at physiological pH, affecting ionic interactions | mdpi.com |

| Dipole Moment | Introduces a strong local dipole | Can lead to favorable dipole-dipole or charge-dipole interactions | nih.gov |

| Metabolic Stability | Often increases by blocking metabolic hotspots | Prolongs biological half-life | acs.orgmdpi.com |

| Conformation | Can restrict rotation and favor specific rotamers | Reduces entropic penalty upon binding, potentially increasing affinity | mdpi.com |

Impact of Fluorination on Metabolic Stability and Biotransformation Pathways (Mechanism-focused)

A primary driver for incorporating fluorine in drug design is to enhance metabolic stability. acs.org The high dissociation energy of the C-F bond makes it resistant to cleavage by many metabolic enzymes, particularly cytochrome P450 (CYP) monooxygenases. acs.orgwsu.edu Placing fluorine at a position susceptible to oxidative metabolism (a "metabolic hotspot") can effectively block this pathway, thereby increasing the compound's biological half-life. nbinno.commdpi.com

Despite the C-F bond's strength, biological defluorination can occur through specific enzymatic pathways. acs.orgwsu.edu Understanding these mechanisms is crucial for predicting the metabolic fate of fluorinated compounds.

Oxidative Defluorination: This mechanism is often mediated by CYP450 enzymes. nih.gov The process typically involves the oxidation of a carbon atom adjacent to the fluorine, leading to the formation of an unstable intermediate (e.g., a hemiaminal or gem-halohydrin) that subsequently collapses, eliminating a fluoride (B91410) ion. acs.orgnih.gov For instance, the metabolism of the anesthetic enflurane (B1671288) involves CYP450-catalyzed oxidative dehalogenation at its CHCIF group. nih.gov

Hydrolytic Defluorination: Certain microorganisms possess specialized enzymes, such as fluoroacetate (B1212596) dehalogenases, that can directly cleave the C-F bond via a hydrolytic mechanism. acs.orgnih.gov These enzymes utilize a catalytic triad (B1167595) of amino acids (e.g., Asp-His-Asp) where a nucleophilic residue (aspartate) attacks the carbon atom bearing the fluorine, leading to the formation of an enzyme-ester intermediate and the release of a fluoride ion. acs.orgnih.govresearchgate.net This is a key detoxification mechanism in organisms exposed to naturally occurring organofluorines like fluoroacetate. researchgate.net

| Mechanism | Enzyme Family | Key Steps | Example Substrate | Reference |

|---|---|---|---|---|

| Oxidative Defluorination | Cytochrome P450 (CYP) | 1. C-H hydroxylation adjacent to C-F. 2. Formation of unstable intermediate. 3. Spontaneous elimination of F-. | Enflurane | acs.orgnih.gov |

| Hydrolytic Defluorination | Fluoroacetate Dehalogenase | 1. Nucleophilic attack by Asp residue on α-carbon. 2. Formation of enzyme-ester intermediate. 3. Release of F- ion. | Monofluoroacetate (MFA) | acs.orgnih.govresearchgate.net |

Utility of Fluorinated Amino Alcohol Derivatives as Probes in Biological Systems

The unique properties of the fluorine nucleus make it an invaluable probe for studying biological systems. rsc.orgprinceton.edu Fluorinated amino alcohols can be designed as reporters for spectroscopic analysis or as tracers for imaging metabolic pathways.

Fluorine-19 (¹⁹F) is an ideal nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.govacs.orgrsc.org Its utility stems from several key advantages:

100% Natural Abundance and High Sensitivity: The ¹⁹F nucleus is spin 1/2 and has a high gyromagnetic ratio, resulting in an NMR sensitivity that is 83% that of the proton (¹H). nih.gov

No Background Signal: Fluorine is virtually absent from biological systems, meaning that a ¹⁹F NMR spectrum of a biological sample containing a fluorinated probe is free from endogenous background signals. acs.orgresearchgate.net

High Sensitivity to Local Environment: The chemical shift of a ¹⁹F nucleus is extremely sensitive to its local electronic environment, making it an exquisite reporter of subtle changes in molecular conformation, binding events, or solvent exposure. nih.govresearchgate.net

These properties allow ¹⁹F NMR to be used to study a wide range of biological phenomena, including protein folding, conformational dynamics, enzyme mechanisms, and protein-ligand interactions, even in complex environments like living cells. acs.orgnih.govacs.orgresearchgate.net

| Property | ¹⁹F | ¹H | Reference |

|---|---|---|---|

| Natural Abundance | 100% | 99.98% | nih.gov |

| Spin (I) | 1/2 | 1/2 | wikipedia.org |

| Relative Sensitivity | 0.83 | 1.00 | nih.gov |

| Chemical Shift Range | ~400 ppm | ~15 ppm | researchgate.net |

| Biological Background | None | High (water, lipids, etc.) | nih.gov |

Fluorinated amino acids and their derivatives, when labeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), serve as powerful tracers for Positron Emission Tomography (PET) imaging. nih.govnumberanalytics.com PET is a non-invasive imaging technique that can visualize and quantify metabolic processes in vivo.

Many pathological conditions, particularly cancer, are characterized by upregulated amino acid metabolism and transport to support rapid cell growth and proliferation. nih.gov ¹⁸F-labeled fluorinated amino acid analogues can be used to probe the activity of specific amino acid transport systems. nih.govnih.gov Once administered, these tracers are taken up by cells via amino acid transporters. Their accumulation in tissues, which can be measured by PET, provides a direct readout of transporter activity. This approach is used not only for cancer diagnosis and monitoring but also for studying the fundamental mechanisms of amino acid transport across biological membranes. nih.gov

Conceptual Frameworks for Fluorinated Amino Alcohol Design in Chemical Biology

The design of novel fluorinated amino alcohols for applications in chemical biology is a multifactorial process guided by the principles outlined in the preceding sections. A conceptual framework for such design involves the strategic placement of fluorine to achieve specific goals while maintaining or enhancing desired biological activity.

Key design considerations include:

Target and Goal Identification: The initial step is to define the biological target and the desired outcome, whether it is enhancing therapeutic potency, improving pharmacokinetic properties, or creating a probe for imaging or spectroscopy. nih.gov

Strategic Fluorine Placement:

For Metabolic Stability: Fluorine should be placed at known or suspected sites of metabolic oxidation to block degradation pathways. nbinno.commdpi.com

For Modulating Bioactivity: Fluorine can be introduced near the pharmacophore to alter electronic properties and pKa, or in regions that make key contacts with the biological target to enhance binding through hydrophobic or electrostatic interactions. nih.govrsc.org

As a Reporter Group: For NMR studies, the fluorine atom should be placed in a position where its chemical shift will be sensitive to the biological event of interest (e.g., a conformational change or ligand binding). acs.orgresearchgate.net For PET imaging, an ¹⁸F label is incorporated. nih.gov

Minimizing Perturbation: While fluorine is relatively small, it is larger than hydrogen. acs.org Its placement must be carefully considered to avoid steric clashes or disruptions to essential hydrogen bonding networks that could abolish biological activity. The concept of using fluorine as a "minimally perturbing" probe is central to its utility. nih.govnih.gov

Synthetic Accessibility: The feasibility of synthesizing the designed molecule is a critical practical consideration. The development of new synthetic methodologies has greatly expanded the toolkit for creating complex fluorinated molecules. rsc.orgnih.gov

By integrating these considerations, chemists can rationally design fluorinated amino alcohol motifs to create novel chemical tools and therapeutic candidates with tailored properties. nih.govresearchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Contributions

A summary of key academic contributions concerning 2-(1-Amino-2-fluoroethyl)-5-methylphenol cannot be compiled as no dedicated academic literature was identified for this specific compound. Research on the parent molecule, 2-Amino-5-methylphenol, has explored its utility in the synthesis of various derivatives, including Schiff bases and phenoxazinone compounds with potential biological activities. globalresearchonline.netsigmaaldrich.com For instance, derivatives of 2-Amino-5-methylphenol have been investigated for their antibacterial and antiviral properties. globalresearchonline.netsigmaaldrich.com However, the introduction of a 1-amino-2-fluoroethyl group represents a significant structural modification, and the impact of this functionalization has not yet been reported in academic literature.

Emerging Methodologies in Synthesis and Characterization

Information on emerging methodologies for the synthesis and characterization of 2-(1-Amino-2-fluoroethyl)-5-methylphenol is not available. Hypothetically, the synthesis could involve the reaction of a suitable electrophile with 2-Amino-5-methylphenol or a multi-step pathway to construct the amino-fluoroethyl side chain. Characterization would likely employ standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity of the compound.

Future Avenues in Theoretical and Mechanistic Investigations

There are no existing theoretical or mechanistic investigations for 2-(1-Amino-2-fluoroethyl)-5-methylphenol. Future research in this area could involve computational studies to predict the compound's three-dimensional structure, electronic properties, and potential reactivity. Density Functional Theory (DFT) calculations could provide insights into its molecular orbitals, electrostatic potential, and vibrational frequencies, which would be valuable for understanding its chemical behavior and for interpreting experimental spectroscopic data.

Prospects for Advanced Applications in Chemical Biology Research

The prospects for advanced applications of 2-(1-Amino-2-fluoroethyl)-5-methylphenol in chemical biology research are currently speculative. The presence of a fluorine atom could potentially enhance metabolic stability and binding affinity to biological targets. Given the biological activities observed for derivatives of 2-Amino-5-methylphenol, it is conceivable that this fluorinated analog could be explored as a probe or a modulator of biological processes. However, without experimental data, its potential applications remain a matter of conjecture.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.